![molecular formula C12H14Cl3N3O3 B11950745 N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide: is a synthetic organic compound characterized by the presence of a trichloromethyl group, a nitro-substituted phenyl ring, and a butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
Formation of Trichloromethyl Intermediate: 4-nitroaniline is then reacted with trichloroacetaldehyde under acidic conditions to form the trichloromethyl intermediate.
Amidation: The trichloromethyl intermediate is subsequently reacted with butyric acid or its derivatives in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide.
Industrial Production Methods
In an industrial setting, the synthesis of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide can undergo reduction to form the corresponding amine.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Reduction: 4-amino-phenylamino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Butyric acid and 4-nitroaniline.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: In the development of novel polymers and materials with specific properties.
Biological Studies: As a probe to study enzyme interactions and metabolic pathways.
Industrial Chemistry: As an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloromethyl group and nitro-substituted phenyl ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-acetamide
- N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-propionamide
- N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-isobutyramide
Uniqueness
N-(2,2,2-Trichloro-1-(4-nitro-phenylamino)-ethyl)-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the butyramide moiety, in particular, differentiates it from other similar compounds and influences its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C12H14Cl3N3O3 |
|---|---|
Molecular Weight |
354.6 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]butanamide |
InChI |
InChI=1S/C12H14Cl3N3O3/c1-2-3-10(19)17-11(12(13,14)15)16-8-4-6-9(7-5-8)18(20)21/h4-7,11,16H,2-3H2,1H3,(H,17,19) |
InChI Key |
VKYWBURNJNDXCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-Tert-butyl-3-methylbutoxy)carbonyl]benzoic acid](/img/structure/B11950668.png)
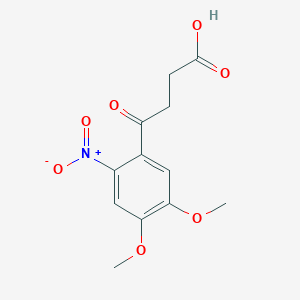

![2,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11950711.png)

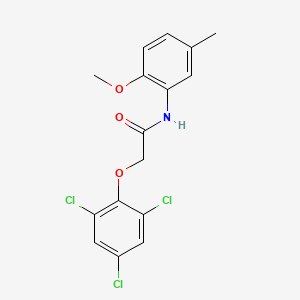

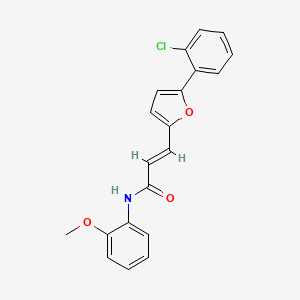
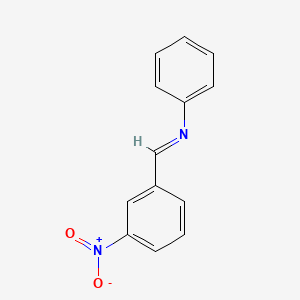

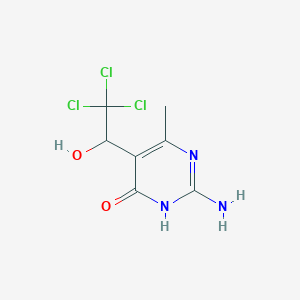


![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)
